Mercury(I) nitrate monohydrate

Overview

Description

Mercury(I) nitrate monohydrate is an inorganic compound with the formula Hg2(NO3)2. It is a white crystalline or powdery substance with a density of 4.3g/cm3 . It is soluble in water and nitric acid but insoluble in alcohol . It is stable and hygroscopic . It is a weak reducing agent in air .

Synthesis Analysis

Mercury(I) nitrate is formed when elemental mercury is combined with dilute nitric acid. Concentrated nitric acid will yield mercury(II) nitrate .Molecular Structure Analysis

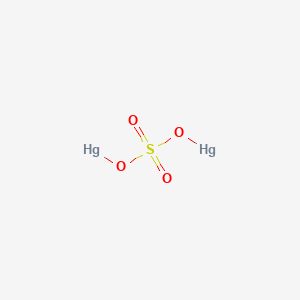

The structure of the hydrate has been determined by X-ray crystallography. It consists of a [H2O-Hg-Hg-OH2]2+ center, with a Hg-Hg distance of 254 pm . The structure is built up of two crystallographically inequivalent Hg2+ dumbbells and four NO3- groups which form molecular [O2N-O-Hg-Hg-O-NO2] units with short Hg-O bonds .Chemical Reactions Analysis

Mercury(I) nitrate oxidizes to mercury(II) oxide and mercury(II) nitrate. It reacts slowly with water when it is dissolved in water. This makes a basic mercury(I) nitrate and some nitric acid . Solutions of mercury(I) nitrate are acidic due to slow reaction with water .Physical And Chemical Properties Analysis

Mercury(I) nitrate monohydrate is a white crystalline or powdery substance with a density of 4.3g/cm3 . It decomposes on heating . It is soluble in water and nitric acid but insoluble in alcohol . It is stable and hygroscopic .Scientific Research Applications

Oxidation Catalyst

Mercury(I) nitrate monohydrate serves as a catalyst for the oxidation of aromatic methyl groups to aldehydes and carboxylic acids. This application is crucial in organic synthesis where functional group transformations are required .

Preparation of Mercury(I) Compounds

This compound is utilized in the synthesis of other mercury(I) compounds. The ability to form various mercury(I) derivatives is important for research in inorganic chemistry and material science .

Reducing Agent

In chemical reactions, Mercury(I) nitrate monohydrate acts as a reducing agent. Its reduction properties are exploited in various chemical processes and reactions .

Conversion to Mercury(II) Nitrate

It is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid. This process is significant for studies that require mercury(II) nitrate as a reagent .

Mercury Production

Exposure to light decomposes Mercury(I) nitrate monohydrate to elemental mercury. This method can be used to produce mercury for various experimental needs .

Mechanism of Action

. . The primary targets of this compound are not well-defined due to its inorganic nature and broad reactivity.

Mode of Action

Mercury(I) nitrate monohydrate acts as a reducing agent, which is oxidized upon contact with air . It is formed when elemental mercury is combined with dilute nitric acid . The compound undergoes various reactions, including a comproportionation reaction where mercuric (II) nitrate reacts with elemental mercury (0) to form mercurous (I) nitrate .

Biochemical Pathways

It is known that solutions of mercury(i) nitrate are acidic due to a slow reaction with water . This reaction forms a basic mercury(I) nitrate and some nitric acid .

Pharmacokinetics

It is known that the compound is soluble in water and dilute acid solutions , which could potentially influence its bioavailability.

Result of Action

When Mercury(I) nitrate monohydrate is dissolved in water, it reacts slowly to form a basic mercury(I) nitrate and some nitric acid . If the solution is boiled or exposed to light, mercury(I) nitrate undergoes a disproportionation reaction yielding elemental mercury and mercury(II) nitrate .

Action Environment

The action of Mercury(I) nitrate monohydrate is influenced by environmental factors such as light and heat. Exposure to light or heat can trigger a disproportionation reaction . Additionally, the compound’s reactivity and stability can be affected by the presence of other substances, such as organic materials, powdered metals, and certain acids .

Safety and Hazards

Mercury(I) nitrate monohydrate is fatal in contact with skin and if inhaled . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

mercury(1+);nitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.NO3.H2O/c;2-1(3)4;/h;;1H2/q+1;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCSQZXLTBTBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].O.[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2HgNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow, hygroscopic crystals; Decomposes in water; [MSDSonline] | |

| Record name | Mercury I nitrate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Mercury(I) nitrate monohydrate | |

CAS RN |

7782-86-7 | |

| Record name | Nitric acid, mercury(1+) salt, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(I) nitrate, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)